molecular formula C9H4BrCl3O B14613450 2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene CAS No. 59875-47-7

2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene

Katalognummer: B14613450
CAS-Nummer: 59875-47-7
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: RQHAPCNGZGZAPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene is an organic compound that features a benzene ring substituted with three chlorine atoms and an ether linkage to a brominated propyne group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene typically involves the reaction of 1,3,5-trichlorobenzene with 3-bromoprop-1-yne in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The propyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or alkenes.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an aldehyde or ketone.

Wissenschaftliche Forschungsanwendungen

2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene involves its interaction with specific molecular targets. The brominated propyne group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propargyl Bromide: A related compound with a similar brominated propyne group but without the trichlorobenzene moiety.

    3-Bromo-1-propyne: Another similar compound that lacks the ether linkage and trichlorobenzene ring.

Uniqueness

2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene is unique due to the combination of its brominated propyne group and trichlorobenzene ring

Eigenschaften

CAS-Nummer

59875-47-7

Molekularformel

C9H4BrCl3O

Molekulargewicht

314.4 g/mol

IUPAC-Name

2-(3-bromoprop-2-ynoxy)-1,3,5-trichlorobenzene

InChI

InChI=1S/C9H4BrCl3O/c10-2-1-3-14-9-7(12)4-6(11)5-8(9)13/h4-5H,3H2

InChI-Schlüssel

RQHAPCNGZGZAPF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1Cl)OCC#CBr)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.